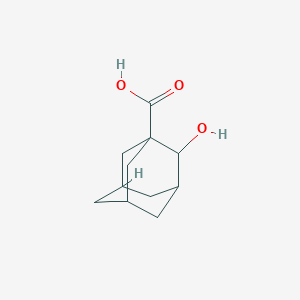![molecular formula C8H6ClF2N3O2S B8741864 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-45-1](/img/structure/B8741864.png)
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a sulfonamide group, a chlorine atom, and a difluoromethyl group. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Preparation Methods
The synthesis of 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of corrosion inhibitors, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5-sulfonamide: Lacks the chlorine and difluoromethyl groups, resulting in different biological activities and chemical properties.
6-Chloro-1H-benzimidazole: Contains a chlorine atom but lacks the sulfonamide and difluoromethyl groups, leading to variations in its reactivity and applications.
2-(Difluoromethyl)-1H-benzimidazole: Possesses the difluoromethyl group but lacks the sulfonamide and chlorine groups, affecting its chemical behavior and biological interactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
89725-45-1 |
|---|---|
Molecular Formula |
C8H6ClF2N3O2S |
Molecular Weight |
281.67 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C8H6ClF2N3O2S/c9-3-1-4-5(2-6(3)17(12,15)16)14-8(13-4)7(10)11/h1-2,7H,(H,13,14)(H2,12,15,16) |
InChI Key |
DDRLUMRMIHFIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)N=C(N2)C(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8741797.png)


![8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8741836.png)




![3,5-Dichlorobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8741890.png)


